molecular formula C16H19N3O2S B2533942 N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034581-72-9

N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2533942
CAS No.: 2034581-72-9
M. Wt: 317.41
InChI Key: VIIKARFOBOIGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Evaluation

A study by Lu Yu et al. (2022) focuses on the synthesis of novel thiochroman-4-one derivatives, incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties. This research found that certain compounds within this class demonstrated significant antibacterial and antifungal activities, outperforming established treatments like bismerthiazol and thiadiazole copper.

Design and Antimicrobial Activity

The research by A. Saeed & Amara Mumtaz (2017) presents new isochroman-triazole and thiadiazole hybrids. These compounds showed moderate to good antibacterial activity against various bacterial strains and exhibited significant antifungal activity.

Carbonic Anhydrase Inhibitors

Nurgün Büyükkıdan et al. (2013) synthesized novel metal complexes of heterocyclic sulfonamide with strong carbonic anhydrase (CA) inhibitory properties. Their study, available at Consensus, highlights the potential for these compounds to act as powerful inhibitors against human carbonic anhydrase isoenzymes.

Anticancer and Antitumor Applications

Yongfeng Wang et al. (1997) explored the synthesis of N-substituted 1-carbamoylimidazoles, leading to the development of compounds like temozolomide, an antitumor drug. Their research, detailed in Consensus, underscores the potential of such compounds in cancer treatment.

Antimycobacterial Activity

M. Gezginci, Andmalcolm A. Martin, and S. Franzblau (1998) studied pyridines and pyrazines substituted with various ring systems, including 1,2,4-thiadiazoles, for their activity against Mycobacterium tuberculosis. Their findings are published on Consensus.

Insecticidal Applications

J. D. Eckelbarger et al. (2017) investigated N-(5-aryl-1,3,4-thiadiazol-2-yl)amides as a new class of insecticides. Their research, as seen on Consensus, highlights the effectiveness of these compounds against sap-feeding insect pests.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-2-5-14-15(22-19-18-14)16(20)17-9-13-8-11-6-3-4-7-12(11)10-21-13/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIKARFOBOIGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.